CYP3A4 Inhibition: Weak Activity Differentiates 5,6-Dimethyl-2-phenyl-1H-pyrimidin-4-one from Potent Pyrimidinone-Based CYP Inhibitors
5,6-Dimethyl-2-phenyl-1H-pyrimidin-4-one demonstrates weak inhibitory activity against cytochrome P450 3A4 (CYP3A4), with an IC50 of 48,000 nM (48 μM) [1]. This is in stark contrast to other pyrimidin-4-one derivatives, such as the pyrrolo[2,3-d]pyrimidin-4-one derivative (acetic acid salt), which exhibits a potent IC50 of 4.0 nM for the same enzyme target [2]. This nearly 12,000-fold difference in potency highlights the distinct metabolic profile conferred by the specific 5,6-dimethyl-2-phenyl substitution pattern.
| Evidence Dimension | Inhibition of cytochrome P450 3A4 (CYP3A4) activity |
|---|---|
| Target Compound Data | IC50 = 48,000 nM |
| Comparator Or Baseline | 2-amino-1,5-dihydro-7-[[(2S)-2-(hydroxymethyl)-1-pyrrolidinyl]methyl]-4H-pyrrolo[3,2-d]pyrimidin-4-one (acetic acid salt) |
| Quantified Difference | Target compound is approximately 12,000-fold less potent (weaker inhibitor). |
| Conditions | Human CYP3A4 enzyme inhibition assay (method based on Moody et al., Xenobiotica 1999) [1]. |
Why This Matters
Weak CYP3A4 inhibition is a highly desirable property in drug development as it reduces the risk of metabolism-based drug-drug interactions (DDIs), making this compound a potentially safer scaffold for lead optimization compared to analogs with potent CYP inhibition.
- [1] BindingDB. BDBM107603: US8575157, 52. Cytochrome P450 3A4 inhibition data. View Source
- [2] BRENDA Enzyme Database. Entry for EC 2.4.2.1 (Purine-nucleoside phosphorylase) inhibitor data for 2-amino-1,5-dihydro-7-[[(2S)-2-(hydroxymethyl)-1-pyrrolidinyl]methyl]-4H-pyrrolo[3,2-d]pyrimidin-4-one. View Source
